molecular formula C19H17N3O4S2 B2975213 4-ethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865182-47-4

4-ethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2975213
CAS RN: 865182-47-4
M. Wt: 415.48
InChI Key: XDQPEIDYXZERCO-VZCXRCSSSA-N
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Description

4-ethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a benzothiazole derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.

Scientific Research Applications

Anticancer Activity

Research has demonstrated the synthesis of benzothiazole derivatives and their complexes with potential anticancer activities. For example, Co(II) complexes of benzothiazole sulfonamides have been synthesized and shown to possess fluorescence properties and anticancer activity against human breast cancer cell lines (Gomathi Vellaiswamy & S. Ramaswamy, 2017). Additionally, indapamide derivatives have been synthesized and evaluated for their pro-apoptotic activity on melanoma cell lines, indicating potential as anticancer agents (Ö. Yılmaz et al., 2015).

Antimicrobial and Antifungal Properties

A new class of benzamide derivatives bearing different bioactive moieties has been synthesized and evaluated for their efficacy as antimicrobials in vitro, showing significant antibacterial and antifungal activity (B. Priya et al., 2006). This highlights the potential of benzothiazole derivatives in developing new antimicrobial agents.

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their corrosion inhibiting effects, offering extra stability and higher inhibition efficiencies against steel corrosion in acidic solutions. Such compounds can adsorb onto surfaces by both physical and chemical means, indicating their potential as effective corrosion inhibitors (Zhiyong Hu et al., 2016).

properties

IUPAC Name

4-ethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c1-3-11-22-16-10-9-15(28(20,24)25)12-17(16)27-19(22)21-18(23)13-5-7-14(8-6-13)26-4-2/h1,5-10,12H,4,11H2,2H3,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQPEIDYXZERCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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